molecular formula C11H12BrNO B6198993 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 2680533-31-5

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B6198993
CAS No.: 2680533-31-5
M. Wt: 254.1
InChI Key:
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Description

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring containing both nitrogen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and 3-methylcyclohexanone.

    Cyclization: The key step involves the cyclization of these starting materials to form the benzazepine ring. This can be achieved through a series of reactions, including condensation and cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted benzazepines

Scientific Research Applications

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-1-one
  • 7-chloro-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
  • 7-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Uniqueness

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a benzazepine ring, introduction of a bromine atom, and addition of a methyl group.", "Starting Materials": ["2-phenylethylamine", "acetic anhydride", "bromine", "sodium hydroxide", "methyl iodide", "potassium carbonate", "acetonitrile"], "Reaction": ["1. 2-phenylethylamine is reacted with acetic anhydride to form N-acetyl-2-phenylethylamine", "2. N-acetyl-2-phenylethylamine is reacted with bromine and sodium hydroxide to form 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine", "3. 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine is reacted with methyl iodide and potassium carbonate in acetonitrile to form 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one"] }

CAS No.

2680533-31-5

Molecular Formula

C11H12BrNO

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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